molecular formula C20H24ClN3O4S B300427 N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Cat. No. B300427
M. Wt: 437.9 g/mol
InChI Key: GQWVICLZZVYCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of inflammatory mediators, while PDE4 is an enzyme that is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the activity of these enzymes, N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo models. N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has also been shown to reduce pain behavior in animal models of arthritis and neuropathic pain. Additionally, N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a suitable compound for further research. However, there are also limitations to using N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide derivatives with improved potency and selectivity may lead to the development of new drugs for the treatment of inflammation, pain, and cancer.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine and phenylboronic acid in the presence of palladium catalyst to yield the final product, N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has been optimized to improve the yield and purity of the product, making it a suitable compound for further research.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has been tested in vitro and in vivo models for its potential to inhibit the growth of cancer cells, including breast, lung, and colon cancer. It has also been studied for its potential to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-9-8-17(14-18(19)21)24(29(2,26)27)15-20(25)23-12-10-22(11-13-23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3

InChI Key

GQWVICLZZVYCOZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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